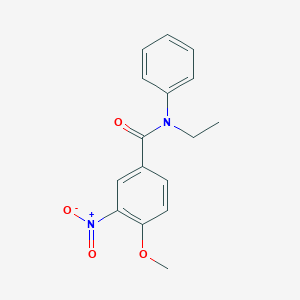

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide often involves acylation reactions, where an acyl group is introduced to the molecular structure. For example, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). This methodological approach is indicative of the synthetic pathways that can be utilized for compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of related compounds is often determined by single-crystal X-ray diffraction and DFT calculations. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was elucidated using these techniques, revealing significant insights into the compound's geometric configuration and intermolecular interactions (Yeong et al., 2018). Such analyses are crucial for understanding the fundamental properties and potential applications of these compounds.

Chemical Reactions and Properties

Cyclometalated complexes of N-methoxy-4-nitrobenzamide have been synthesized, demonstrating the compound's reactivity and potential in catalysis (Zhou et al., 2018). These complexes highlight the versatility of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide derivatives in chemical reactions, particularly in C–H bond functionalization, showcasing their importance in synthetic chemistry.

Physical Properties Analysis

The physical properties of compounds like N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide can be inferred from studies on similar molecules. For example, the crystal structure analysis of N-chloro-N-methoxy-4-nitrobenzamide revealed the degree of pyramidality of its amide nitrogen atom, impacting its physical characteristics (Shtamburg et al., 2012). Such information is vital for predicting the behavior of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide in various environments.

Chemical Properties Analysis

The chemical properties of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide and its derivatives are closely linked to their molecular structure and synthesis pathways. For instance, the reactivity and selectivity in forming N-acetoxy-N-methoxy-4-nitrobenzamide from N-chloro-N-methoxy-4-nitrobenzamide under specific conditions highlight the influence of molecular configuration on chemical behavior (Shtamburg et al., 2012). Understanding these properties is crucial for the development of new synthetic routes and applications for these compounds.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-phenyl-benzamide derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. The presence of methoxy and nitro substituents influences the inhibition efficiency, with methoxy groups enhancing and nitro groups decreasing this property. Such compounds adsorb strongly and spontaneously at the metal/electrolyte interface, suggesting potential applications of similar compounds in corrosion protection (Mishra et al., 2018).

Chromatography

Research on substituted N-ethylbenzamides, including those with methoxy groups, has contributed to understanding the liquid chromatographic retention behaviors. These studies suggest applications in developing quantitative structure-retention relationships, potentially useful in analytical chemistry for substance identification and purity assessment (Lehtonen, 1983).

Polymer Science

Cationic polymers that can switch to zwitterionic forms under light irradiation have been developed, incorporating methoxy and nitrophenyl groups. These materials show promise in DNA condensation and release, as well as antibacterial applications, highlighting the potential utility of such functional groups in responsive materials (Sobolčiak et al., 2013).

Medicinal Chemistry

Compounds with nitro and methoxy substituents, including benzamides, have been studied for their antimicrobial properties, suggesting that modifications to the benzamide core can significantly impact biological activity. This points to possible applications in developing new antimicrobials (Kumar et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-17(13-7-5-4-6-8-13)16(19)12-9-10-15(22-2)14(11-12)18(20)21/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSJONXABUHJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)

![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)

![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)

![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)

![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)

![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)